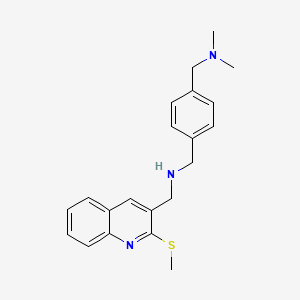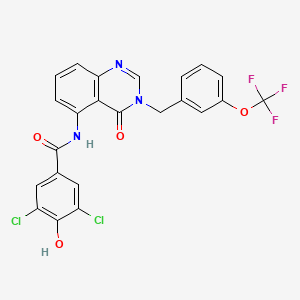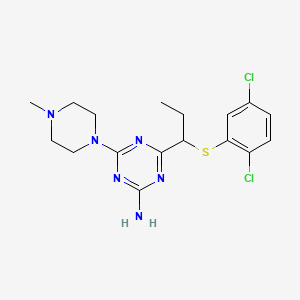
5-HT6 agonist 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-HT6 agonist 1 is a compound that acts as an agonist for the 5-hydroxytryptamine receptor 6 (5-HT6 receptor). This receptor is a subtype of the serotonin receptor, which is a G protein-coupled receptor that binds the endogenous neurotransmitter serotonin (5-hydroxytryptamine). The 5-HT6 receptor is primarily expressed in the central nervous system, particularly in regions associated with cognition, memory, and mood regulation .
Métodos De Preparación
The synthesis of 5-HT6 agonist 1 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the preparation of the core heterocyclic structure, which is often achieved through cyclization reactions.
Functional group modifications: Various functional groups are introduced to the core structure through substitution reactions.
Final coupling reactions: The final step involves coupling the core structure with specific substituents to achieve the desired this compound compound.
Industrial production methods for this compound would involve scaling up these synthetic routes while ensuring high yield and purity. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of efficient purification techniques.
Análisis De Reacciones Químicas
5-HT6 agonist 1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .
Aplicaciones Científicas De Investigación
5-HT6 agonist 1 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the structure-activity relationships of 5-HT6 receptor ligands.
Biology: It is used to investigate the role of 5-HT6 receptors in various biological processes, such as neurotransmission and signal transduction.
Medicine: It has potential therapeutic applications in the treatment of cognitive disorders, such as Alzheimer’s disease, due to its ability to enhance cognitive function and memory
Mecanismo De Acción
The mechanism of action of 5-HT6 agonist 1 involves binding to the 5-HT6 receptor and activating it. This receptor is coupled to G proteins, specifically Gs proteins, which activate adenylate cyclase and increase the levels of cyclic adenosine monophosphate (cAMP) in the cell. This leads to the activation of protein kinase A (PKA) and subsequent phosphorylation of various target proteins, resulting in changes in cellular function. The activation of 5-HT6 receptors has been shown to enhance GABAergic signaling and modulate neurotransmitter release, which contributes to its effects on cognition and mood .
Comparación Con Compuestos Similares
5-HT6 agonist 1 can be compared with other similar compounds, such as:
WAY-181187: Another 5-HT6 receptor agonist with high affinity and selectivity.
EMD-386088: A selective 5-HT6 receptor agonist that has been studied for its effects on anxiety and depression in animal models.
The uniqueness of this compound lies in its specific binding affinity and pharmacological profile, which makes it a valuable tool for studying the 5-HT6 receptor and its role in various physiological and pathological processes.
Propiedades
Fórmula molecular |
C17H22Cl2N6S |
|---|---|
Peso molecular |
413.4 g/mol |
Nombre IUPAC |
4-[1-(2,5-dichlorophenyl)sulfanylpropyl]-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C17H22Cl2N6S/c1-3-13(26-14-10-11(18)4-5-12(14)19)15-21-16(20)23-17(22-15)25-8-6-24(2)7-9-25/h4-5,10,13H,3,6-9H2,1-2H3,(H2,20,21,22,23) |
Clave InChI |
IHJUENPGSBRDEB-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=NC(=NC(=N1)N2CCN(CC2)C)N)SC3=C(C=CC(=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2S,4S,5S)-3,4-diacetyloxy-6-(hydroxymethyl)-5-[(2S,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9R,10R,11R,12R)-11-hydroxy-5,9-dimethyl-13-methylidene-16-oxotetracyclo[10.2.2.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12386360.png)

![(2r)-2-[[(1r,2s,3r,4r,5r)-4-Acetamido-2-[(2s,3r,4r,5s,6r)-3-Acetamido-6-(Hydroxymethyl)-4,5-Bis(Oxidanyl)oxan-2-Yl]oxy-6,8-Dioxabicyclo[3.2.1]octan-3-Yl]oxy]propanoic Acid](/img/structure/B12386366.png)

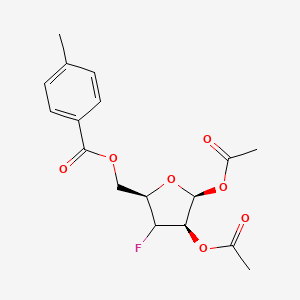

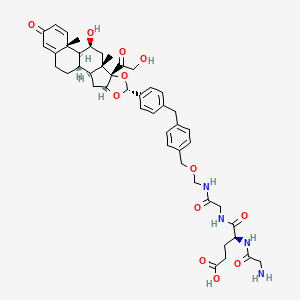
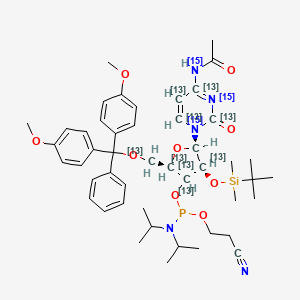

![3-amino-6-chloro-N-[[5-[2-[2-(dimethylphosphorylmethoxy)ethylamino]-2-oxoethoxy]-1,3-diethylbenzimidazol-1-ium-2-yl]methyl]pyrazine-2-carboxamide;dihydrogen phosphate](/img/structure/B12386402.png)
